![molecular formula C18H15ClN2O2 B2653400 ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 338392-75-9](/img/structure/B2653400.png)
ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a chemical compound with the molecular formula C18H15ClN2O2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a carbamate group attached. The quinoline core is a bicyclic compound containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
The molecular weight of this compound is 326.78 . Other specific physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Quantum Chemical Calculations and Corrosion Inhibition
A theoretical study utilized quantum chemical calculations to investigate the inhibition efficiencies of quinoxalines, including compounds structurally similar to ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, as corrosion inhibitors for copper in nitric acid media. This research highlights the relationship between molecular structure and inhibition efficiency, demonstrating the potential of such compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Synthesis and Biological Activity
Another study focused on the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, starting from compounds including ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. This research revealed the compounds' good antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Rajanarendar et al., 2010).
Charge-Transfer Complexation for Detection of Carcinogens
In the domain of food safety, a study explored the structural and thermal stability of charge-transfer complexes formed between ethyl carbamate and various π-acceptors. This research provides a foundation for developing methods to detect toxic and carcinogenic substances in foods, showcasing the versatility of ethyl carbamate-related compounds in public health applications (Adam et al., 2013).
Biosensor Development
A significant application is highlighted in the development of biosensors for detecting water pollutants, including cyanide, chlorophenols, and carbamate pesticides. By integrating ethyl carbamate with an amperometric biosensor, this study underscores the compound's utility in environmental monitoring and public health safeguarding (Besombes et al., 1995).
Photovoltaic and Optical Properties
Research on 4H-pyrano[3,2-c]quinoline derivatives, including studies on their photovoltaic properties and applications in organic–inorganic photodiode fabrication, indicates the potential of this compound-related compounds in the field of renewable energy and electronic devices. These studies explore how such compounds can be used to enhance the efficiency and functionality of photodiodes and other semiconductor devices (Zeyada et al., 2016).
Eigenschaften
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)21-17-11-16(12-7-9-13(19)10-8-12)20-15-6-4-3-5-14(15)17/h3-11H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUTUJBSXVVETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)

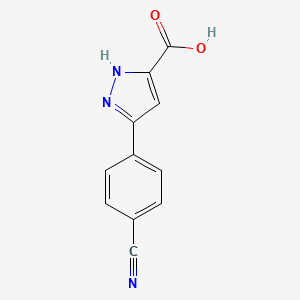
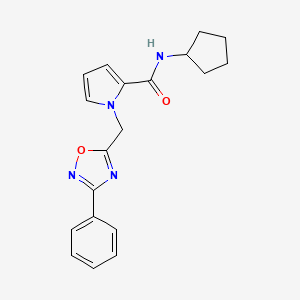
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
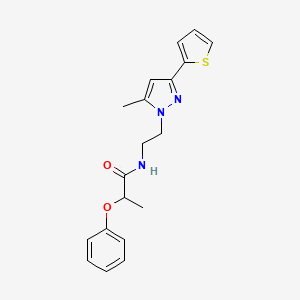
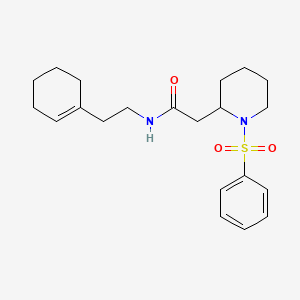
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)

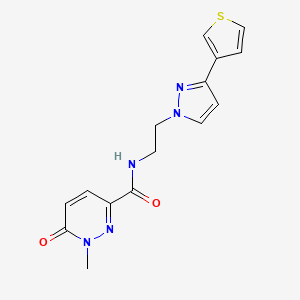

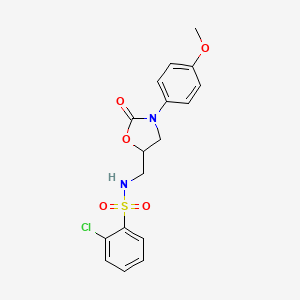
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)